![molecular formula C16H12Cl2N2OS B2795723 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 861209-08-7](/img/structure/B2795723.png)
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Description
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a useful research compound. Its molecular formula is C16H12Cl2N2OS and its molecular weight is 351.25. The purity is usually 95%.
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Scientific Research Applications
- Substituted imidazo[1,2-a]pyridines, including our compound of interest, exhibit antibacterial effects. Researchers have investigated their potential as novel antimicrobial agents .
- Imidazo[1,2-a]pyridine derivatives have demonstrated antifungal properties. They may serve as promising candidates for developing new antifungal drugs .
- Some imidazo[1,2-a]pyridine derivatives exhibit antiviral activity. Researchers have explored their potential against various viral infections .
- Imidazo[1,2-a]pyridine compounds possess anti-inflammatory properties. Understanding their mechanisms of action could lead to novel anti-inflammatory drugs .
- Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been studied in the context of Alzheimer’s disease .
- Zolpidem and alpidem (Fig. 1) are imidazo[1,2-a]pyridine derivatives used in medicine .
Antibacterial Properties
Antifungal Activity
Antiviral Applications
Anti-Inflammatory Effects
Cancer Research
Cardiovascular Disease
Alzheimer’s Disease
Medicinal Use
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-10-16(20-7-3-2-4-15(20)19-10)13(21)9-22-14-6-5-11(17)8-12(14)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDURVCJMZNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone |
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